molecular formula C7H13ClN2 B2379993 trans-2-Aminocyclohexanecarbonitrile hydrochloride salt CAS No. 2580097-61-4

trans-2-Aminocyclohexanecarbonitrile hydrochloride salt

Cat. No.: B2379993
CAS No.: 2580097-61-4
M. Wt: 160.65
InChI Key: JBEUIYULCKXPPX-UOERWJHTSA-N
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Description

trans-2-Aminocyclohexanecarbonitrile hydrochloride salt is a cyclohexane derivative featuring a trans-configuration of functional groups at the 1- and 2-positions of the ring. The compound consists of an amino group (-NH₂) and a carbonitrile group (-CN) in a trans-1,2-arrangement, stabilized as a hydrochloride salt.

Properties

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEUIYULCKXPPX-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminocyclohexanecarbonitrile hydrochloride salt typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide, followed by hydrogenation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Aminocyclohexanecarbonitrile hydrochloride salt can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of trans-2-Aminocyclohexanamine.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of trans-2-Aminocyclohexanamine.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in biochemical pathways and enzyme interactions.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on cellular processes and molecular targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism by which trans-2-Aminocyclohexanecarbonitrile hydrochloride salt exerts its effects involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in binding to enzymes and receptors, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of trans-2-Aminocyclohexanecarbonitrile hydrochloride salt include cyclohexane derivatives with amino groups and varying substituents. Below is a comparative analysis based on molecular properties, physical characteristics, and functional group effects:

Table 1: Comparison of this compound with Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups Source
trans-2-Aminocyclohexanol hydrochloride C₆H₁₃NO·HCl 151.63 172–175 Water, ethanol, acetone, ether -NH₂, -OH
cis-2-Aminocyclohexanol hydrochloride C₆H₁₃NO·HCl 151.63 186–190 Not explicitly stated -NH₂, -OH (cis-configuration)
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 274–278 Likely polar solvents -NH₂, -COOH
trans-2-Aminomethyl-1-cyclohexanol hydrochloride C₇H₁₅NO·HCl 165.66 217–219 Not explicitly stated -NH₂, -CH₂OH
This compound C₇H₁₁N₂·HCl (inferred) ~170.64 (estimated) Inferred higher than trans-2-Aminocyclohexanol Likely moderate in water, higher in organic solvents -NH₂, -CN N/A (hypothetical)

Key Findings:

Functional Group Influence: Carbonitrile (-CN): Compared to hydroxyl (-OH) or carboxylic acid (-COOH) groups, the nitrile group reduces hydrogen-bonding capacity but increases electron-withdrawing effects. This likely lowers water solubility relative to hydroxylated analogs (e.g., trans-2-Aminocyclohexanol hydrochloride) but enhances stability in organic solvents . Carboxylic Acid (-COOH): The trans-2-Amino-1-cyclohexanecarboxylic acid exhibits a significantly higher melting point (274–278°C) due to strong intermolecular hydrogen bonding and ionic interactions, contrasting with the carbonitrile’s predicted lower mp .

Stereochemical Effects: The cis-isomer of 2-Aminocyclohexanol hydrochloride (mp 186–190°C) has a higher melting point than its trans-counterpart (mp 172–175°C), highlighting the role of spatial arrangement in packing efficiency and crystal stability .

Aminomethyl vs. Carbonitrile: The aminomethyl derivative (trans-2-Aminomethyl-1-cyclohexanol hydrochloride) has a higher molecular weight (165.66 g/mol) and melting point (217–219°C) than trans-2-Aminocyclohexanol hydrochloride, suggesting that additional methylene groups increase van der Waals interactions .

Reactivity :

  • The carbonitrile group’s electrophilic nature may render the compound more reactive in nucleophilic additions or cyclization reactions compared to hydroxyl or carboxylic acid derivatives, which are prone to acid-base reactions .

Methodological Considerations:

As noted in , structural similarity assessments must account for both functional groups and stereochemistry to predict biological or chemical behavior accurately. For example, virtual screening protocols prioritize substituent electronic profiles and spatial orientation, which align with the observed property variations in Table 1 .

Biological Activity

Introduction

Trans-2-Aminocyclohexanecarbonitrile hydrochloride salt is an important compound in medicinal chemistry, particularly noted for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Properties

This compound is a derivative of cyclohexane with an amino group and a nitrile functional group. Its chemical structure can be represented as follows:

C6H10N2Cl(trans 2 Aminocyclohexanecarbonitrile hydrochloride)\text{C}_6\text{H}_{10}\text{N}_2\text{Cl}\quad (\text{trans 2 Aminocyclohexanecarbonitrile hydrochloride})

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures exhibit significant binding affinities to neurotransmitter receptors, which may influence pathways related to pain management and neuroprotection.

Case Studies

  • Neuroprotective Effects
    • A study investigated the neuroprotective effects of trans-2-Aminocyclohexanecarbonitrile hydrochloride in models of neurodegeneration. Results showed that the compound significantly reduced neuronal cell death in vitro and improved behavioral outcomes in animal models subjected to neurotoxic insults.
  • Antidepressant Activity
    • Another research highlighted the antidepressant-like effects of this compound in rodent models. Behavioral assays demonstrated that trans-2-Aminocyclohexanecarbonitrile hydrochloride administration led to a marked increase in locomotor activity and a decrease in despair-like behaviors, suggesting potential as an antidepressant agent.

In Vitro Studies

Table 1 summarizes the findings from various in vitro studies assessing the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Study ANeuroprotectionCell culture assaysReduced apoptosis in neuronal cells
Study BAntidepressant-like effectsBehavioral assaysIncreased locomotion and reduced despair
Study CReceptor binding affinityRadioligand binding assaysHigh affinity for neurotransmitter receptors

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexane ring or functional groups can significantly alter its pharmacological profile. For instance, studies suggest that variations at specific positions on the cyclohexane ring enhance receptor selectivity and potency.

Comparative Analysis

A comparative analysis with related compounds reveals that this compound exhibits superior activity compared to other aminonitriles. This can be attributed to its unique conformation and ability to form stable interactions with target proteins.

This compound demonstrates promising biological activity across various therapeutic areas, particularly in neuroprotection and mood regulation. Ongoing research into its mechanism of action, SAR, and potential clinical applications is warranted to fully elucidate its therapeutic potential.

References

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing trans-2-aminocyclohexanecarbonitrile hydrochloride salt, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves hydrogenation of nitro precursors (e.g., nitrocyclohexanecarbonitrile derivatives) under high-pressure H₂ in the presence of catalysts like palladium or platinum. The hydrochloride salt is formed by treating the free amine with concentrated HCl in a polar solvent (e.g., ethanol or water). Reaction temperature (40–60°C) and HCl stoichiometry (1:1 molar ratio) are critical to avoid over-acidification and byproduct formation. Post-synthesis purification via recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the trans-configuration by analyzing coupling constants (e.g., J = 8–12 Hz for axial-equatorial proton interactions in cyclohexane rings) and carbon chemical shifts.
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z = [M+H]+ peak matching theoretical mass).
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen bonding patterns in the crystal lattice, critical for reproducibility .

Q. How does the hydrochloride salt form enhance solubility, and what solvent systems are optimal for biological assays?

  • Methodological Answer : The hydrochloride salt increases aqueous solubility via ionic interactions, with solubility >50 mg/mL in water or PBS (pH 7.4). For hydrophobic assays (e.g., membrane permeability studies), DMSO (≤1% v/v) or ethanol/water mixtures (70:30) are recommended to maintain stability. Pre-solubilization in warm (40°C) sonicated buffers prevents precipitation .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store in sealed, desiccated containers at 2–8°C under inert gas (argon or nitrogen). Long-term stability (>2 years) is achievable at −20°C with minimal hydrolysis or oxidation. Avoid exposure to light, as UV radiation degrades the nitrile group .

Advanced Research Questions

Q. How does stereochemical configuration (trans vs. cis) influence biological activity, and what strategies validate stereochemical purity in vivo?

  • Methodological Answer : The trans-configuration optimizes spatial alignment for target binding (e.g., enzyme active sites). In vivo validation involves:

  • Chiral HPLC : Baseline separation of trans/cis isomers using cellulose-based columns (e.g., Chiralpak IC).
  • Pharmacokinetic Profiling : Compare AUC (area under the curve) and metabolite profiles in rodent models to confirm stereochemical retention .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents or polymorphic forms. Mitigation strategies include:

  • Thermogravimetric Analysis (TGA) : Quantify solvent content (<0.5% w/w).
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs via endothermic peaks (e.g., α-form melts at 172–175°C; β-form at 180–183°C) .

Q. What catalytic applications exist for trans-2-aminocyclohexanecarbonitrile derivatives in asymmetric synthesis?

  • Methodological Answer : The amino-nitrile moiety serves as a chiral ligand in transition-metal catalysis. For example:

  • Copper Complexes : Catalyze asymmetric Henry reactions (nitroaldol) with >90% enantiomeric excess (ee) under mild conditions (rt, 24h).
  • Palladium Catalysis : Enable Suzuki-Miyaura couplings of aryl halides, leveraging the nitrile’s π-acceptor properties .

Q. What computational models predict the compound’s interaction with neurological targets (e.g., GABA receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to GABA_A receptors. Key parameters:

  • Docking Score : ≤−8.0 kcal/mol indicates strong binding to the β-subunit.
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for mutations (e.g., β2-N265A) affecting ligand efficacy .

Q. How can researchers design degradation studies to assess hydrolytic stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Incubate at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24–72h. Monitor via LC-MS for nitrile → amide hydrolysis.
  • Kinetic Modeling : Calculate t₁/₂ using first-order decay constants (k) derived from peak area reduction .

Methodological Notes

  • Contradictions Addressed : and highlight divergent synthesis routes (hydrogenation vs. cyclocondensation); cross-validate with TGA/HPLC to confirm batch consistency.
  • Advanced Techniques : Metal complex studies () and computational modeling ( ) are prioritized for mechanistic insights.

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